Epi Lovastatin-d3
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Overview
Description
Epi Lovastatin-d3 is a deuterated form of Lovastatin, a well-known lipid-lowering agent used primarily to treat hypercholesterolemia. The compound has the molecular formula C24H33D3O5 and a molecular weight of 407.56 g/mol . It is used extensively in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Epi Lovastatin-d3 involves the incorporation of deuterium atoms into the Lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. Industrial production methods often involve fermentation processes using fungal metabolites, followed by chemical modification to introduce deuterium atoms .
Chemical Reactions Analysis
Epi Lovastatin-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
Epi Lovastatin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Helps in understanding the metabolic pathways and bioavailability of Lovastatin and its derivatives.
Drug Development: Assists in the development of new lipid-lowering agents and other therapeutic compounds.
Mechanism of Action
Epi Lovastatin-d3, like Lovastatin, is a prodrug that is hydrolyzed in vivo to its active form, which inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver .
Comparison with Similar Compounds
Epi Lovastatin-d3 is similar to other statins such as:
- Simvastatin
- Pravastatin
- Atorvastatin
- Rosuvastatin These compounds share a common mechanism of action but differ in their pharmacokinetic profiles, bioavailability, and specific clinical applications. This compound is unique due to the presence of deuterium atoms, which can provide insights into metabolic stability and drug interactions .
Properties
Molecular Formula |
C24H36O5 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
InChI Key |
PCZOHLXUXFIOCF-VWOIVJJTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origin of Product |
United States |
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